ミフォベート

概要

説明

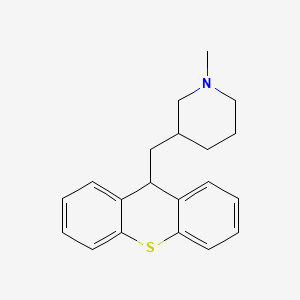

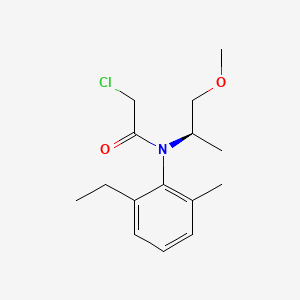

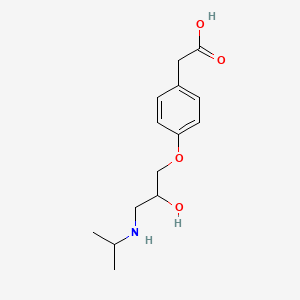

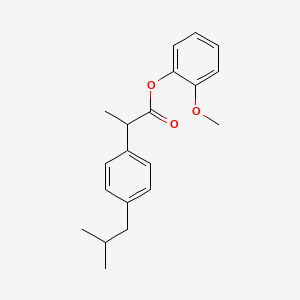

Mifobate, also known as SR-202, is a potent and specific PPARγ antagonist . It selectively inhibits Thiazolidinedione (TZD)-induced PPARγ transcriptional activity . The chemical structure of Mifobate is C11H17ClO7P2 .

Molecular Structure Analysis

The Mifobate molecule contains a total of 38 bonds. There are 21 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 phosphate/thiophosphate, and 1 phosphonate .

Chemical Reactions Analysis

Mifobate selectively inhibits Thiazolidinedione (TZD)-induced PPARγ transcriptional activity . It does not affect basal or ligand-stimulated transcriptional activity of PPARα, PPARβ, or the farnesoid X receptor (FXR) .

Physical And Chemical Properties Analysis

Mifobate has a molecular weight of 358.65 and a chemical formula of C11H17ClO7P2 . It is soluble in DMSO, water, and ethanol .

科学的研究の応用

糖尿病研究

ミフォベートは、PPARγ転写活性を選択的に阻害する能力により、抗糖尿病薬として特定されています 。この特性により、インスリン抵抗性のメカニズムと2型糖尿病の新しい治療戦略の開発を研究するための貴重な化合物となっています。研究者は、ミフォベートを用いて、PPARγ活性の調節がさまざまなモデルにおけるグルコース代謝およびインスリン感受性にどのように影響するかを調べています。

肥満研究

抗肥満薬として、ミフォベートは、脂肪細胞の分化と脂質貯蔵に関与する経路を調査するために使用されます 。これは、脂肪細胞形成におけるPPARγの役割と、その阻害が肥満の潜在的な治療につながる可能性を理解するのに役立ちます。研究は、多くの場合、動物モデルにおけるミフォベートの体重調節とエネルギー消費への影響に焦点を当てています。

脂質代謝

HDLレベルおよび全体的な脂質プロファイルに対する化合物の影響は、心臓血管研究において非常に興味深いものです 。ミフォベートは、PPARγ拮抗作用がコレステロールの輸送と分解にどのように影響するかを研究するために使用されます。これは、脂質代謝を改善し、心臓血管リスクを軽減できる薬を開発するために不可欠です。

薬理学研究

薬理学では、ミフォベートは、PPARγを標的とする新しい薬の開発のための基準化合物として役立ちます 。PPARαやPPARβなどの他の核受容体に影響を与えることなくPPARγを選択的に阻害することは、副作用が少なく、効力が向上した薬を設計するために特に役立ちます。

分子生物学研究

ミフォベートは、PPARγによる転写調節を理解するために分子生物学において不可欠です 。これは、PPARγとコアクチベーターの相互作用と、それに続く遺伝子発現への影響を研究するために使用されます。この研究は、代謝とエネルギー恒常性に関連する遺伝子の調節を理解するためのより広範な意味合いを持っています。

作用機序

Target of Action

Mifobate, also known as SR-202, is a potent and specific antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

Mifobate selectively inhibits Thiazolidinedione (TZD)-induced PPARγ transcriptional activity .

Biochemical Pathways

The primary biochemical pathway affected by Mifobate is the PPARγ pathway. By selectively inhibiting TZD-induced PPARγ transcriptional activity, Mifobate can modulate the expression of genes involved in lipid metabolism, adipogenesis, and glucose homeostasis .

Pharmacokinetics

It is noted that mifobate differs from classical hypolipidemic drugs in its chemical structure, physicochemical characteristics, and pharmacokinetics .

Result of Action

The inhibition of PPARγ transcriptional activity by Mifobate results in anti-obesity and anti-diabetic effects . It inhibits PPARγ-dependent adipocyte differentiation and growth in vitro and in vivo . Moreover, it improves insulin sensitivity in diabetic ob/ob mice and increases HDL levels in rats in vivo .

生物活性

Mifobate has been shown to have a wide range of biological activities, including modulation of gene expression and cell death. It has been shown to induce apoptosis in a variety of cell types, including cancer cells. It has also been shown to inhibit the growth of tumors in animal models. In addition, mifobate has been shown to modulate the expression of a variety of genes, including those involved in cell cycle regulation, apoptosis, and inflammation.

Biochemical and Physiological Effects

Mifobate has been shown to modulate a variety of biochemical and physiological processes, including cell cycle regulation, apoptosis, and inflammation. It has also been shown to modulate the expression of a variety of genes, including those involved in cell cycle regulation, apoptosis, and inflammation. In addition, mifobate has been shown to modulate the activity of a variety of enzymes, including cyclooxygenase-2, caspase-3, and matrix metalloproteinases.

実験室実験の利点と制限

Mifobate has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively stable and has a long shelf-life. In addition, it is highly soluble in aqueous solutions, making it easy to prepare and use in experiments. The main limitation of mifobate is that it is not yet approved for use in humans, so it cannot be used in clinical trials.

将来の方向性

The potential applications of mifobate are vast, and there are many possible future directions for research. These include further studies on its mechanism of action, exploring its potential therapeutic applications, and developing more efficient synthesis methods. In addition, further studies could be conducted to explore its potential as an adjuvant therapy for cancer and other diseases. Other possible future directions include the development of new derivatives of mifobate, the exploration of its potential as an anti-inflammatory agent, and the investigation of its potential as a modulator of gene expression.

Safety and Hazards

特性

IUPAC Name |

[(4-chlorophenyl)-dimethoxyphosphorylmethyl] dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClO7P2/c1-15-20(13,16-2)11(19-21(14,17-3)18-4)9-5-7-10(12)8-6-9/h5-8,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHUQHAPWMNBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(C1=CC=C(C=C1)Cl)OP(=O)(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045741 | |

| Record name | Mifobate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76541-72-5 | |

| Record name | Mifobate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76541-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mifobate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076541725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mifobate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIFOBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKA4OVV12E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。